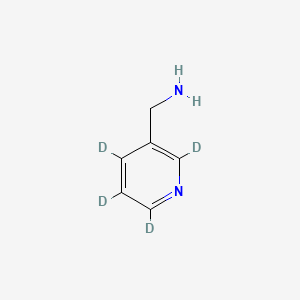

3-(Aminomethyl)pyridine-2,4,5,6-d4

Beschreibung

Significance of Isotopic Labeling in Modern Chemical Science

Isotopic labeling is a technique that involves the replacement of a specific atom in a molecule with one of its isotopes, which has a different number of neutrons. studysmarter.co.uk This substitution creates a "labeled" molecule that can be tracked and distinguished from its non-labeled counterparts using analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. musechem.combionity.com

The primary advantage of isotopic labeling lies in its ability to trace the journey of a molecule through a complex system, be it a chemical reaction or a biological pathway. studysmarter.co.ukcreative-proteomics.com This allows researchers to elucidate reaction mechanisms, study metabolic processes, and quantify molecular interactions with high precision. studysmarter.co.ukmusechem.com Stable isotopes, such as deuterium (B1214612) (²H), carbon-13, and nitrogen-15, are often preferred for these studies due to their non-radioactive nature, making them safe for long-term investigations. studysmarter.co.uk

Overview of Deuterium Applications in Mechanistic and Synthetic Chemistry

Deuterium, as a stable isotope of hydrogen, has found widespread use in mechanistic and synthetic chemistry. numberanalytics.comyoutube.com Its application is primarily based on the "kinetic isotope effect" (KIE), where the greater mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond than a carbon-hydrogen (C-H) bond. rsc.orgprinceton.edu This difference in bond strength can significantly alter the rate of chemical reactions involving the cleavage of these bonds.

Key Applications of Deuterium in Chemistry:

Elucidating Reaction Mechanisms: By selectively replacing hydrogen with deuterium at specific positions in a molecule, chemists can determine which bonds are broken during a reaction. bionity.comnumberanalytics.com If the reaction rate slows down upon deuteration, it indicates that the C-H bond at that position is involved in the rate-determining step.

Improving Metabolic Stability of Drugs: In medicinal chemistry, deuteration is used to enhance the metabolic stability of drug candidates. musechem.comucsb.edunih.gov Many drugs are broken down in the body by enzymes that cleave C-H bonds. Replacing these vulnerable hydrogens with deuterium can slow down this metabolic process, potentially leading to a longer duration of action and improved therapeutic profiles. rsc.orgnih.gov

Internal Standards for Mass Spectrometry: Deuterated compounds are frequently used as internal standards in quantitative mass spectrometry. ucsb.edu Because they have nearly identical chemical properties to their non-deuterated counterparts but a different mass, they can be added to a sample to improve the accuracy and precision of measurements.

Contextualization of Pyridine (B92270) Scaffolds in Advanced Chemical Research

The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of chemical compounds. researchgate.netrsc.orgresearchgate.net Its unique electronic properties and ability to participate in various chemical transformations make it a "privileged scaffold" in medicinal chemistry and materials science. rsc.orgresearchgate.netdovepress.com

Pyridine derivatives are found in numerous natural products, including vitamins and alkaloids, and are key components in many FDA-approved drugs. researchgate.netdovepress.comnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated to improve the water solubility of molecules, a desirable property for pharmaceuticals. researchgate.netnih.gov The versatility of the pyridine scaffold allows for the synthesis of a diverse range of derivatives with a wide spectrum of biological activities and material properties. rsc.orgnih.gov

Rationale for Deuterium Incorporation in 3-(Aminomethyl)pyridine (B1677787)

The parent compound, 3-(Aminomethyl)pyridine, is a versatile building block used in the synthesis of more complex molecules, including metal complexes and potential pharmaceuticals. chemicalbook.comrsc.orgnih.govnih.gov It consists of a pyridine ring substituted with an aminomethyl group (-CH₂NH₂).

The rationale for deuterating the pyridine ring of 3-(Aminomethyl)pyridine to create 3-(Aminomethyl)pyridine-2,4,5,6-d4 stems from the desire to create a stable-labeled internal standard for use in quantitative bioanalytical studies. In such studies, researchers need to accurately measure the concentration of the parent compound, 3-(Aminomethyl)pyridine, in biological samples like plasma or urine.

By using this compound as an internal standard, scientists can add a known amount to the biological sample. During analysis by a method like Liquid Chromatography-Mass Spectrometry (LC-MS), the deuterated standard will behave almost identically to the non-deuterated analyte during sample preparation and chromatography. However, due to its higher mass, it will be detected as a distinct peak in the mass spectrometer. This allows for precise quantification of the parent compound by comparing its peak area to that of the known amount of the deuterated standard, correcting for any sample loss during the analytical process.

Furthermore, the deuteration of the pyridine ring can be a strategic approach to investigate the metabolic fate of the molecule. If the pyridine ring undergoes metabolic transformations, studying the behavior of the deuterated analog can provide insights into these pathways. rsc.orgnih.govrsc.org

Compound Information

Below is a table of the chemical compounds mentioned in this article.

| Compound Name |

| 3-(Aminomethyl)pyridine |

| This compound |

| Carbon-13 |

| Deuterium |

| Nitrogen-15 |

Physicochemical Properties of 3-(Aminomethyl)pyridine

The following interactive table provides key physicochemical properties of the non-deuterated parent compound, 3-(Aminomethyl)pyridine.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂ | fishersci.canih.gov |

| Molecular Weight | 108.14 g/mol | fishersci.canih.gov |

| Boiling Point | 226 °C | fishersci.ca |

| Density | 1.062 g/mL at 25 °C | fishersci.ca |

| Refractive Index | 1.551 | fishersci.ca |

| Solubility | Fully miscible in water. Soluble in chloroform, ethyl acetate, and methanol. | fishersci.ca |

| CAS Number | 3731-52-0 | fishersci.canih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,4,5,6-tetradeuteriopyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h1-3,5H,4,7H2/i1D,2D,3D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOUGSFASVGDCS-RZIJKAHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])CN)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661781 | |

| Record name | 1-[(~2~H_4_)Pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-00-9 | |

| Record name | 1-[(~2~H_4_)Pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of 3 Aminomethyl Pyridine 2,4,5,6 D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the context of deuterated compounds, specific NMR techniques are employed to confirm the positions of deuterium (B1214612) atoms and to quantify the level of deuterium incorporation.

¹H NMR Applications in Deuterated Pyridine (B92270) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for analyzing organic compounds. In the analysis of deuterated pyridines, ¹H NMR serves to identify the remaining protons in the molecule. cdnsciencepub.comcdnsciencepub.com The absence of signals at specific chemical shifts, corresponding to the positions of deuteration, provides direct evidence of successful deuterium incorporation. magritek.com For instance, in 3-(Aminomethyl)pyridine-2,4,5,6-d4, the ¹H NMR spectrum would be expected to show signals only for the aminomethyl protons and any residual protons on the pyridine ring. The integration of these signals can provide a preliminary assessment of the extent of deuteration. nih.gov However, for highly deuterated compounds, the residual proton signals may be very weak, limiting the accuracy of this method for precise quantification. sigmaaldrich.com Furthermore, the coupling between remaining protons and adjacent deuterons can lead to signal multiplicity changes, which can further complicate spectral interpretation but also provide valuable structural information. magritek.com

²H NMR (Deuterium NMR) for Structural Elucidation and Dynamics

Deuterium Nuclear Magnetic Resonance (²H NMR or D-NMR) is a powerful technique specifically for observing deuterium nuclei. wikipedia.orghuji.ac.il It offers a direct method to confirm the presence and location of deuterium atoms within a molecule. wikipedia.org In the case of this compound, the ²H NMR spectrum would exhibit signals corresponding to the deuterium atoms at positions 2, 4, 5, and 6 of the pyridine ring. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, aiding in signal assignment. huji.ac.ilillinois.edu

Beyond simple structural confirmation, ²H NMR is highly sensitive to the local environment and molecular dynamics. nih.govutoronto.caacs.org Changes in the orientation of C-D bonds due to molecular motions significantly affect the spectral lineshape, providing insights into the dynamic behavior of the molecule. wikipedia.org This is particularly valuable in solid-state NMR studies of deuterated compounds. nih.gov

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. oregonstate.edu In the analysis of deuterated compounds like this compound, ¹³C NMR is crucial for confirming the integrity of the carbon skeleton after the deuteration process. rsc.org The chemical shifts of the carbon atoms are observed, ensuring that no unintended rearrangements have occurred.

A key feature in the ¹³C NMR of deuterated compounds is the effect of deuterium on the signals of the attached carbons. The coupling between a carbon and a deuterium atom (¹³C-¹H coupling) causes the carbon signal to split into a multiplet, typically a triplet for a CD group, a quintet for a CD₂ group, and a septet for a CD₃ group. blogspot.com This splitting pattern can be used to confirm the location of deuterium atoms. Additionally, deuterium substitution often causes a small upfield shift in the resonance of the attached carbon, known as a deuterium isotope effect, which can provide further structural confirmation. nih.gov

Quantitative NMR for Deuterium Incorporation Level Determination

Quantitative NMR (qNMR) offers a highly accurate method for determining the level of deuterium incorporation. nih.govwiley.comrug.nl By carefully controlling experimental parameters, the signal integrals in both ¹H and ²H NMR spectra can be used to precisely quantify the amount of deuterium at each labeled position. nih.govomicronbio.com

A combined ¹H and ²H NMR approach is often employed for the most accurate results. nih.govwiley.com The integral of a residual proton signal in the ¹H NMR spectrum is compared to the integral of the corresponding deuterium signal in the ²H NMR spectrum, allowing for a direct calculation of the isotopic abundance. nih.gov This method has been shown to be more accurate in some cases than traditional ¹H NMR or mass spectrometry methods for determining isotopic abundance. nih.govwiley.com

Mass Spectrometry (MS) for Isotopic Purity and Isotopic Abundance Determination

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Enrichment

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, enabling the precise determination of isotopic enrichment. rsc.orgrsc.orgnih.govresearchgate.netalmacgroup.comnih.govccspublishing.org.cn This technique can resolve ions with very small mass differences, allowing for the separation of isotopologues—molecules that differ only in their isotopic composition. nih.govnih.gov

Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HR-MS)

Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HR-MS) is a cornerstone technique for the analysis of this compound. This method provides exceptional sensitivity and selectivity, allowing for the precise determination of isotopic purity and accurate mass, which are critical for its use as an internal standard. nih.govccspublishing.org.cn

In a typical LC-ESI-HR-MS workflow, the deuterated compound is first separated from other components in the sample matrix using liquid chromatography. acs.org For aminopyridine derivatives, which are hydrophilic, methods like reversed-phase chromatography on a C18 column are often employed. nih.gov The mobile phase typically consists of an aqueous component and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve peak shape and ionization efficiency. helixchrom.comhelixchrom.com

Following chromatographic separation, the eluent is introduced into the electrospray ionization (ESI) source. ESI generates protonated molecules, [M+H]⁺, in the positive ion mode, which is ideal for basic compounds like pyridines. The high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, then measures the mass-to-charge ratio (m/z) of the ions with high accuracy. ccspublishing.org.cnresearchgate.net This capability allows for the clear differentiation between the deuterated standard and its non-deuterated counterpart, as well as any potential isobaric interferences. researchgate.netgoogle.com

The primary research finding from HR-MS analysis is the confirmation of the isotopic distribution. The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of the compound. For this compound, the most abundant ion should correspond to the fully deuterated species. The high resolution of the instrument enables the quantification of lower-level isotopologues (d0 to d3), confirming the isotopic enrichment of the standard. ccspublishing.org.cn

Table 1: Expected High-Resolution Mass Spectrometry Data for 3-(Aminomethyl)pyridine (B1677787) and its d4-Analog

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ Ion (m/z) |

| 3-(Aminomethyl)pyridine | C₆H₈N₂ | 108.0687 | 109.0760 |

| This compound | C₆H₄D₄N₂ | 112.0938 | 113.1011 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides an alternative and complementary method for the analysis of this compound. While less common for such polar compounds without derivatization, GC-MS can offer excellent chromatographic resolution and generates reproducible mass spectra characterized by distinct fragmentation patterns. nih.gov

For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of aminopyridines. nih.govnih.gov However, if analyzed directly, the primary distinction in the chromatography between the deuterated and non-deuterated analogs is a slight difference in retention time. On nonpolar stationary phases, deuterated compounds often elute slightly earlier than their protiated counterparts, an observation known as the inverse isotope effect. nih.gov

The mass spectrometer fragments the molecules in a reproducible manner, providing a structural fingerprint. The fragmentation pattern of this compound would be expected to be similar to its non-deuterated analog, with key fragment ions shifted by +4 mass units (or less, depending on whether the fragment retains all deuterium atoms). For example, the mass spectrum of non-deuterated 3-(aminomethyl)pyridine shows a prominent molecular ion and key fragments from the loss of the amino group or cleavage of the pyridine ring. spectrabase.com Analysis of the deuterated compound would confirm the location of the deuterium atoms by observing the mass shifts in these specific fragments.

Table 2: Predicted GC-MS Fragmentation Data

| Compound | Parent Ion (m/z) | Key Fragment Ion (m/z) | Description of Fragment |

| 3-(Aminomethyl)pyridine | 108 | 107 | [M-H]⁺ |

| 3-(Aminomethyl)pyridine | 108 | 91 | [M-NH₃]⁺ |

| 3-(Aminomethyl)pyridine-d4 | 112 | 111 | [M-H]⁺ |

| 3-(Aminomethyl)pyridine-d4 | 112 | 95 | [M-NH₃]⁺ |

Vibrational Spectroscopy (Infrared and Raman) in Deuterated Pyridine Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the structural elucidation of molecules, including isotopically labeled compounds like this compound. The substitution of hydrogen with deuterium results in predictable shifts in vibrational frequencies, providing direct evidence of successful deuteration. capes.gov.brcdnsciencepub.com

The fundamental principle is that the vibrational frequency of a bond is dependent on the masses of the atoms involved. Replacing a hydrogen atom (mass ≈ 1 amu) with a deuterium atom (mass ≈ 2 amu) significantly increases the reduced mass of the bond, leading to a decrease in the vibrational frequency. youtube.com For C-H stretching vibrations, which typically appear around 3000-3100 cm⁻¹ in pyridine rings, the corresponding C-D stretches are observed at a much lower frequency, approximately 2200-2300 cm⁻¹. rsc.org The ratio of the frequencies (νH/νD) is approximately the square root of 2, or ~1.4. youtube.com

In the IR and Raman spectra of this compound, one would expect to see the disappearance or significant attenuation of peaks associated with the pyridine ring C-H stretching and bending modes, and the appearance of new bands at lower wavenumbers corresponding to C-D vibrations. cdnsciencepub.comdtic.mil The N-H and CH₂ stretches of the aminomethyl group, however, should remain largely unaffected, confirming the site-specificity of the deuteration.

Table 3: Comparison of Characteristic IR Absorption Frequencies (cm⁻¹) for Pyridine C-H vs. C-D Bonds

| Vibrational Mode | Typical Frequency in Pyridine (C-H) | Predicted Frequency in Deuterated Pyridine (C-D) |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | ~2200 - 2300 cm⁻¹ |

| In-plane C-H Bend | 1000 - 1300 cm⁻¹ | ~800 - 950 cm⁻¹ |

| Out-of-plane C-H Bend | 700 - 900 cm⁻¹ | ~500 - 700 cm⁻¹ |

Chromatographic Methods for Purification and Analytical Assessment

Chromatographic techniques are indispensable for both the purification of synthesized this compound and for its analytical assessment to determine chemical and isotopic purity. proquest.com High-performance liquid chromatography (HPLC) is the predominant method used for this purpose. helixchrom.comhelixchrom.com

For purification, preparative HPLC is employed to isolate the desired deuterated compound from starting materials, reagents, and any partially deuterated byproducts. Various chromatographic modes can be utilized depending on the specific separation challenge. Reversed-phase HPLC, often with C18 stationary phases, separates compounds based on hydrophobicity. cmes.org Due to the "chromatographic deuterium effect" (CDE), deuterated compounds are slightly less retentive and typically elute earlier than their non-deuterated analogs in reversed-phase systems. acs.orgproquest.comresearchgate.net Other modes, such as ion-exchange chromatography, can effectively separate basic aminopyridines from neutral or acidic impurities. nih.gov

For analytical assessment, analytical HPLC with UV or MS detection is used to quantify the chemical purity of the final product. A well-developed HPLC method should demonstrate a sharp, symmetrical peak for the main compound, with baseline separation from any impurities. cmes.orgsielc.com This analysis confirms that the compound meets the high purity standards required for its use in quantitative assays.

Table 4: Overview of Chromatographic Methods for Aminopyridine Analysis

| Chromatographic Mode | Stationary Phase Example | Separation Principle | Application |

| Reversed-Phase (RP-HPLC) | C18, C8 | Hydrophobicity | Purity assessment, separation of isotopologues |

| Ion-Exchange (IEX) | Dowex 50X8 | Charge | Purification, removal of non-basic impurities |

| Mixed-Mode | Core-shell mixed-mode | Combination of hydrophobic and ionic interactions | High-resolution separation of isomers and related compounds |

| Hydrogen Bonding | SHARC 1 | Hydrogen bond interactions | Selective separation of pyridine isomers |

Advanced Techniques for Site-Specific Deuteration Monitoring

Beyond standard spectroscopic methods, advanced analytical techniques are crucial for unequivocally confirming the precise location and extent of deuterium incorporation. This is vital to ensure that the isotopic label is stable and located at the intended positions on the pyridine ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for this purpose. While ¹H NMR would show the disappearance of signals corresponding to the protons at positions 2, 4, 5, and 6 of the pyridine ring, ²H (deuterium) NMR would show a signal confirming the presence and chemical environment of the deuterium nuclei. Furthermore, ¹³C NMR is highly informative; carbons bonded to deuterium (C-D) exhibit a characteristic triplet splitting pattern (due to spin-1 coupling with deuterium) and an upfield isotopic shift compared to carbons bonded to hydrogen (C-H). sigmaaldrich.comnih.gov These distinct spectral features provide unambiguous proof of the sites of deuteration.

Advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS) coupled with high-resolution analyzers (HR-MS/MS), are also used to pinpoint the location of the labels. nih.gov In an MS/MS experiment, the parent ion of the deuterated molecule is isolated and then fragmented. By analyzing the m/z values of the resulting fragment ions, it is possible to deduce which parts of the molecule have retained the deuterium atoms. nih.gov For instance, fragmentation that cleaves the pyridine ring would produce fragment ions whose masses would confirm that the deuterium atoms are on the ring and not on the aminomethyl side chain. These methods, combined with synthetic strategies designed for site-specific labeling, provide the highest level of confidence in the structural integrity of the isotopically labeled compound. nih.govacs.org

Mechanistic Investigations Utilizing 3 Aminomethyl Pyridine 2,4,5,6 D4

Elucidating Reaction Pathways and Intermediates with Deuterium (B1214612) Labeling

Deuterium labeling is a cornerstone technique for tracing the fate of atoms throughout a chemical reaction, thereby providing invaluable insights into reaction pathways and the nature of transient intermediates. The presence of deuterium in 3-(Aminomethyl)pyridine-2,4,5,6-d4 acts as a spectroscopic and mass-based marker, enabling scientists to follow the transformation of the pyridine (B92270) ring.

In complex multi-step reactions, identifying which bonds are broken and formed is crucial. By analyzing the distribution of deuterium in the products and byproducts, chemists can deduce the sequence of events. For instance, if a reaction involves the cleavage of a C-H bond on the pyridine ring, the use of the deuterated analog will result in a product where the deuterium has been transferred or eliminated. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are instrumental in detecting the position of the deuterium label, thus confirming or refuting a proposed mechanism.

One notable application is in the study of metallation reactions, where a hydrogen atom on the pyridine ring is replaced by a metal. The use of this compound can help determine the regioselectivity of the metallation and whether the reaction proceeds via a concerted mechanism or through a series of intermediates.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps and Transition State Characterization

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes upon isotopic substitution. wikipedia.orgprinceton.edu It is one of the most powerful tools for determining the rate-determining step of a reaction and for characterizing the geometry of the transition state. epfl.ch The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kH) to that with the heavier isotope (kD).

A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. The magnitude of the primary KIE can provide information about the nature of the transition state. For instance, a large KIE suggests a symmetric transition state where the bond to the isotope is significantly weakened. In the context of this compound, if a reaction involves the cleavage of a C-D bond on the pyridine ring in its slowest step, a significant primary KIE would be expected.

The following table provides a hypothetical example of KIE values that could be observed in a reaction involving the cleavage of a C-H/C-D bond on the pyridine ring:

| Reaction Condition | kH (s⁻¹) | kD (s⁻¹) | kH/kD | Interpretation |

| Condition A | 1.0 x 10⁻³ | 1.5 x 10⁻⁴ | 6.7 | C-H/C-D bond cleavage is the rate-determining step; likely a linear, symmetric transition state. |

| Condition B | 5.0 x 10⁻³ | 4.5 x 10⁻³ | 1.1 | C-H/C-D bond cleavage is not involved in the rate-determining step. |

This table presents hypothetical data for illustrative purposes.

Analysis of Secondary Isotope Effects on Chemical Reactivity and Selectivity

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org Although smaller than primary KIEs, SKIEs provide subtle but crucial information about changes in hybridization and steric environment at the transition state. wikipedia.org

For this compound, deuteration of the pyridine ring can influence the reactivity of the aminomethyl side chain or reactions occurring at the nitrogen atom of the pyridine ring. For example, a change in the hybridization of the ring carbons in the transition state can lead to a measurable SKIE. An α-secondary KIE is observed when the isotope is on the atom adjacent to the reaction center, while a β-secondary KIE occurs when the isotope is two bonds away.

The magnitude and direction (normal, kH/kD > 1, or inverse, kH/kD < 1) of the SKIE can help to distinguish between different mechanistic pathways, such as SN1 versus SN2 reactions at the aminomethyl group, or to probe the degree of bond formation in associative processes.

Probing Proton Transfer Processes and Acidity in Pyridine Systems

Proton transfer is a fundamental process in chemistry and biology. The acidity of the C-H bonds on the pyridine ring and the basicity of the nitrogen atom can be subtly influenced by isotopic substitution. Studies on deuterated pyridines have shown that deuteration can affect the pKa of the conjugate acid. rsc.org

Using this compound, researchers can investigate the role of proton transfer in reactions involving the pyridine nitrogen or the aminomethyl group. For instance, in enzyme-catalyzed reactions, the transfer of a proton from the substrate to a basic residue in the enzyme's active site is often a key step. By comparing the reaction rates of the deuterated and non-deuterated substrates, the involvement of proton transfer in the rate-limiting step can be assessed.

Solvent isotope effects, where the reaction is carried out in D₂O instead of H₂O, can also be studied in conjunction with the deuterated substrate to gain a more complete picture of the proton transfer network. mdpi.com

Investigation of Pyridine Ring Transformations and Aminomethyl Reactivity in Deuterated Contexts

The deuteration of the pyridine ring in this compound provides a unique opportunity to study the reactivity of both the aromatic ring and the aminomethyl side chain. The presence of deuterium can influence the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions on the pyridine ring.

Furthermore, the electronic effects of the deuterated ring can be transmitted to the aminomethyl group, potentially altering its nucleophilicity and reactivity in, for example, acylation or alkylation reactions. By carefully designing experiments and analyzing the products and reaction rates, it is possible to dissect the subtle interplay between the electronic properties of the deuterated pyridine ring and the chemical behavior of its substituent. Such studies contribute to a more fundamental understanding of structure-reactivity relationships in heterocyclic chemistry.

Theoretical and Computational Studies of Deuterated Pyridine Derivatives

Quantum Chemical Calculations for Isotope Effects and Spectroscopic Properties

Quantum chemical calculations are fundamental to predicting how deuterium (B1214612) substitution alters the behavior of pyridine (B92270) derivatives. These methods can precisely model the electronic structure and nuclear motion, offering insights into isotope effects and spectroscopic outcomes.

Density Functional Theory (DFT) has become a standard method for investigating the properties of molecules like deuterated pyridines due to its balance of computational cost and accuracy. researchgate.netnih.gov DFT calculations are used to determine optimized molecular geometries, electronic properties such as frontier molecular orbital energies (HOMO-LUMO), and vibrational frequencies. researchgate.net

Vibrational analysis using DFT is particularly important for interpreting infrared (IR) and Raman spectra. The substitution of hydrogen with deuterium leads to a significant redshift in the vibrational frequencies of the C-D bonds compared to C-H bonds, a direct result of the increased mass of deuterium. This effect is highly predictable and serves as a clear spectroscopic marker for deuteration.

Below is a table of representative data that can be obtained from DFT calculations for a pyridine derivative, illustrating the types of parameters that are analyzed.

| Parameter | Description | Typical Calculated Value (Example) |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its ground state. | -248.7 Hartree |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.8 eV |

| Energy Gap (HOMO-LUMO) | Difference in energy between HOMO and LUMO, related to chemical reactivity. | 5.7 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.1 Debye |

| C-H Vibrational Frequency | Calculated stretching frequency for a C-H bond on the pyridine ring. | ~3100 cm⁻¹ |

| C-D Vibrational Frequency | Predicted stretching frequency for a C-D bond on the deuterated pyridine ring. | ~2300 cm⁻¹ |

The concept of zero-point energy (ZPE) is a direct consequence of the quantum mechanical harmonic oscillator model and is critical for understanding kinetic isotope effects. youtube.com Even at absolute zero, a chemical bond possesses a minimum amount of vibrational energy, the ZPE. youtube.com The ZPE is dependent on the vibrational frequency of the bond, which in turn is dependent on the masses of the atoms involved. youtube.com

Because deuterium is twice as massive as protium (B1232500) (ordinary hydrogen), the ZPE of a C-D bond is lower than that of a C-H bond. youtube.comosti.gov This difference in ZPE is the primary origin of the deuterium kinetic isotope effect. osti.gov In a reaction where a C-H or C-D bond is broken in the rate-determining step, more energy is required to break the C-H bond from its higher ZPE level than to break the C-D bond from its lower ZPE level. Consequently, the C-H bond breaks faster, leading to a "normal" kinetic isotope effect (kH/kD > 1).

Computational studies can precisely calculate the ZPE for both the deuterated and non-deuterated isotopologues of a molecule like 3-(Aminomethyl)pyridine (B1677787). The difference in ZPE (ΔZPE) between reactants and transition states is a key factor in predicting reaction rates and mechanisms. mdpi.comnih.gov

| Bond Type | Description | Relative Zero-Point Energy (Illustrative) | Implication |

|---|---|---|---|

| C-H | Carbon-Protium Bond | Higher | Lower activation energy required for bond cleavage. |

| C-D | Carbon-Deuterium Bond | Lower | Higher activation energy required for bond cleavage. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov For 3-(Aminomethyl)pyridine-2,4,5,6-d4, MD simulations can be used to explore its conformational landscape and how it interacts with other molecules, such as solvents or biological macromolecules. nih.govresearchgate.net

MD simulations model the movements of atoms by solving Newton's equations of motion. These studies can reveal the preferred rotational conformations of the aminomethyl side chain relative to the deuterated pyridine ring. They can also elucidate the nature of intermolecular interactions, such as hydrogen bonding between the amino group and surrounding molecules. researchgate.net The subtle changes in vibrational modes and bond lengths caused by deuteration can influence these dynamics, potentially altering the stability of certain conformations or the strength of intermolecular hydrogen bonds. chemrxiv.org Studies on similar amine-functionalized materials have successfully used MD simulations in conjunction with deuterium NMR to probe molecular mobility and interactions with surfaces. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, Raman) for Deuterated Analogs

Computational methods are invaluable for predicting the spectroscopic properties of novel or isotopically labeled compounds. DFT and other quantum chemical methods can calculate the magnetic shielding tensors for each nucleus, which can then be converted into predicted NMR chemical shifts. youtube.com For this compound, calculations would predict the disappearance of signals in the aromatic region of the ¹H NMR spectrum corresponding to the deuterated positions and the appearance of corresponding signals in the ²H (deuterium) NMR spectrum. nih.gov

Similarly, as mentioned in section 5.1.1, vibrational frequencies from DFT calculations can be used to generate predicted IR and Raman spectra. youtube.com The most dramatic and predictable feature in the IR spectrum of this compound would be the appearance of C-D stretching bands around 2200-2300 cm⁻¹, a region that is typically free of other strong absorptions, and the corresponding reduction in intensity of C-H stretching bands above 3000 cm⁻¹. youtube.comyoutube.com These predictions are crucial for confirming the success of a deuteration synthesis and for the structural elucidation of the final product.

Computational Analysis of Reaction Mechanisms Involving Deuterated Pyridines

Computational analysis is a powerful tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net For deuterated pyridines, DFT calculations are frequently employed to map out the potential energy surfaces of reactions such as hydrogen-deuterium exchange. princeton.edursc.org These studies can identify key intermediates and transition states, providing a step-by-step picture of the reaction pathway.

For example, computational investigations into base-mediated deuteration of pyridines have shown that the reaction can proceed via the deprotonation of the pyridine ring to form a pyridyl anion, which is then quenched by a deuterium source. rsc.org DFT calculations of the relative stabilities of the possible carbanion intermediates can correctly predict the regioselectivity of the deuteration process. rsc.org Similarly, computational studies of metal-catalyzed C-H activation and hydrogen isotope exchange have supported mechanisms involving σ-complex assisted metathesis, where DFT calculations correctly predicted the effects of ligand changes on reaction rates. princeton.edu These theoretical models are essential for understanding why certain positions on the pyridine ring are more reactive than others and for designing more efficient and selective deuteration methods.

Applications of 3 Aminomethyl Pyridine 2,4,5,6 D4 in Chemical Research

Role as an Internal Standard in Quantitative Analytical Methods

The use of stable isotope-labeled compounds is a cornerstone of modern quantitative analysis, particularly in mass spectrometry-based techniques. Their value stems from the ability to correct for sample loss and variability during complex analytical procedures.

In quantitative mass spectrometry (MS), an ideal internal standard should share nearly identical chemical and physical properties with the analyte of interest but be distinguishable by the detector. researchgate.net 3-(Aminomethyl)pyridine-2,4,5,6-d4 fulfills this role exceptionally well for the quantification of its non-deuterated counterpart, 3-(Aminomethyl)pyridine (B1677787).

Because the deuterium-labeled and unlabeled compounds exhibit virtually identical chromatographic retention times, ionization efficiencies, and fragmentation patterns, they behave consistently throughout the entire analytical workflow, from sample extraction and preparation to ionization in the MS source. researchgate.netprinceton.edu However, the mass difference of four daltons (due to the four deuterium (B1214612) atoms) allows the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously and independently. By adding a known amount of this compound to a sample at the earliest stage, any loss or variation that occurs during sample processing will affect both the analyte and the standard proportionally. The ratio of the analyte's signal to the standard's signal provides a highly accurate and precise measure of the analyte's concentration, effectively canceling out experimental inconsistencies. princeton.edu

Table 1: Characteristics of this compound as an Internal Standard

| Property | Rationale for Use | Citation |

| Co-elution | Behaves identically to the unlabeled analyte during chromatographic separation, ensuring that matrix effects are experienced equally. | researchgate.net |

| Similar Ionization | Ionizes with the same efficiency as the analyte, preventing quantification bias due to differential ion suppression or enhancement. | princeton.edu |

| Mass Difference | Clearly distinguishable from the unlabeled analyte by the mass spectrometer, allowing for separate and accurate measurement. | researchgate.net |

| Chemical Identity | Undergoes the same sample preparation losses and degradation as the analyte, providing a true correction factor for the entire process. | researchgate.netprinceton.edu |

Applications in Mechanistic Enzymology and Elucidation of Biochemical Pathways

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions in which a carbon-hydrogen bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. wikipedia.orgnih.gov The C-D bond is stronger than the C-H bond, meaning it requires more energy to break, which can slow down the reaction. nih.gov

While specific studies detailing the use of this compound in enzymology are not prevalent, its utility can be inferred from general principles and studies on similar deuterated molecules. For enzymes that catalyze reactions involving the pyridine (B92270) ring or the aminomethyl group of 3-(Aminomethyl)pyridine—such as oxidation, hydroxylation, or demethylation—comparing the reaction rates of the deuterated and non-deuterated forms can reveal critical mechanistic details. acs.orgresearchgate.net

For instance, if an enzyme-catalyzed oxidation of the pyridine ring is significantly slower with this compound, it provides strong evidence that the cleavage of a C-H bond on the ring is a rate-limiting step in the catalytic cycle. wikipedia.org This information is invaluable for understanding how an enzyme functions, identifying transient intermediates, and designing specific enzyme inhibitors. Deuterium labeling experiments have been used to distinguish between different chemical pathways, such as electron transfer versus hydrogen atom transfer mechanisms in enzyme-catalyzed reactions. acs.orgacs.org

Advanced Materials Research and Supramolecular Chemistry

Deuterated organic molecules are instrumental in materials science for probing molecular structure, dynamics, and interactions within complex assemblies.

Pyridine and its derivatives are fundamental ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. The study of ligand exchange—the process by which one ligand replaces another in a coordination complex—is crucial for understanding reaction mechanisms and designing dynamic supramolecular systems. nih.govacs.org

Using deuterated ligands like this compound offers a distinct advantage for studying these dynamics. Deuterium nuclear magnetic resonance (²H NMR) spectroscopy is particularly sensitive to the local environment and motion of the deuterated site. In one study, ²H NMR was successfully applied to investigate fully deuterated pyridine (pyridine-d5) bound to iron(III) porphyrin complexes. nih.gov The analysis of the NMR signals provided quantitative data on the residence time and exchange rate of the pyridine ligand, which would be difficult to obtain using conventional proton NMR due to signal broadening from the paramagnetic metal center. nih.gov This approach allows researchers to meticulously measure the kinetics of ligand association and dissociation, providing insights into the stability of metal-ligand bonds and the factors that control them.

Intercalation compounds are materials in which guest molecules are inserted into the layers of a host material. These materials have applications in areas such as batteries, catalysis, and electronics. Understanding the orientation and movement of the guest molecules is key to controlling the properties of the final material.

Deuterium NMR has proven to be a powerful technique for this purpose. Studies on the intercalation of deuterated pyridine molecules into layered materials like cadmium chalcogenophosphates (Cd₂P₂S₆) and tantalum disulfide (TaS₂) have yielded detailed structural and dynamic information. acs.orgnih.govresearchgate.net By analyzing the ²H NMR spectra of the intercalated deuterated pyridine, researchers were able to determine that the pyridine molecules lie with their molecular planes parallel to the host layers. acs.org Furthermore, the experiments revealed that the pyridine molecules undergo rapid reorientation about an axis perpendicular to their molecular plane, even at low temperatures. acs.org The use of this compound in similar studies would allow for a precise characterization of its orientation, mobility, and specific interactions within a host lattice, contributing to the rational design of new functional materials.

Research on Pyridine-Based Pharmacophores and Bioactive Scaffolds as Research Tools

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous drugs and bioactive compounds. nih.govrsc.org The aminomethylpyridine structure, in particular, has been identified as a key pharmacophore in the development of enzyme inhibitors, such as those for dipeptidyl peptidase IV (DPP-4), a target in diabetes treatment. nih.gov

In this context, this compound serves as an essential research tool for investigating the metabolic fate of potential drug candidates. A major challenge in drug development is overcoming rapid metabolism by enzymes like the cytochrome P450 family, which can lead to poor drug exposure and short half-lives. nih.gov Because C-D bonds are stronger than C-H bonds, selective deuteration at metabolically vulnerable positions can slow down enzymatic degradation. nih.govnih.gov

By synthesizing this compound and comparing its metabolic profile to that of the non-deuterated parent compound, medicinal chemists can achieve two key goals:

Identify Sites of Metabolism: If the deuterated compound shows significantly greater stability in metabolic assays (e.g., with liver microsomes), it confirms that the pyridine ring is a primary site of metabolic attack.

This strategy of using deuterated analogues as probes for metabolic stability has become a well-established, low-risk approach in modern drug discovery and development. nih.gov

Investigating Metabolic Fate and Stability in Chemical Biology Research

The introduction of deuterium into a molecule can significantly alter its metabolic fate, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, particularly cytochrome P450s, to break. This can slow down the rate of metabolic reactions that involve the cleavage of these bonds.

This approach has been successfully applied to other nitrogen-containing heterocyclic compounds. For instance, a study on deuterated imidazo[1,2-a]pyridine-3-carboxamides, developed as anti-tuberculosis agents, demonstrated that deuteration can lead to improved metabolic stability. nih.gov The deuterated compounds showed increased half-lives and decreased microsomal clearance in various animal species, including humans, without compromising their potent activity against Mycobacterium tuberculosis. nih.gov Similarly, the deuterated analog of the prostate cancer drug enzalutamide, d3-ENT, showed significantly lower intrinsic clearance in both rat and human liver microsomes, leading to higher plasma concentrations when administered orally to rats. nih.gov

These findings suggest that this compound could be a valuable tool for:

Metabolic Pathway Identification: Comparing the metabolite profile of the deuterated and non-deuterated versions can help identify the primary sites of metabolism on the pyridine ring.

Improving Pharmacokinetic Properties: If ring oxidation is a major clearance pathway, the use of the deuterated form could lead to a longer half-life and increased systemic exposure.

Metabolic Imaging: Deuterated compounds like [6,6'-²H₂]-glucose and [3,3',3″-²H₃]-pyruvate are being explored in metabolic MRI to visualize metabolic processes in vivo, such as the Warburg effect in tumors. nih.gov This opens up the possibility of using specifically labeled compounds like this compound to trace the distribution and fate of pyridine-containing molecules in biological systems.

The following table summarizes the effects of deuteration on the metabolic stability of related compounds.

| Compound | Deuteration Site | Effect on Metabolism | Reference |

| Imidazo[1,2-a]pyridine-3-carboxamides | Varied positions on the scaffold | Improved metabolic stability, longer half-life, decreased microsomal clearance. | nih.gov |

| Enzalutamide (d3-ENT) | N-methyl group | 49.7% and 72.9% lower intrinsic clearance in rat and human liver microsomes, respectively. | nih.gov |

Understanding Structure-Activity Relationships through Isotopic Perturbation Approaches

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov Isotopic perturbation, the substitution of an atom with its isotope, is a subtle yet powerful method for probing these relationships. By replacing hydrogen with deuterium at specific positions in a molecule, researchers can investigate the role of C-H bonds in interactions with biological targets, such as enzymes or receptors.

If a particular C-H bond is involved in a critical hydrogen bond or a van der Waals interaction with the target protein, its replacement with a C-D bond can subtly alter the strength of this interaction. This can lead to a measurable change in biological activity, providing valuable insights into the binding mode of the compound.

For pyridine derivatives, SAR studies have shown that the position and nature of substituents on the pyridine ring are crucial for their biological effects, including antiproliferative and antimicrobial activities. nih.govmdpi.com For example, a review on the antiproliferative activity of pyridine derivatives found that the presence and positions of groups like -OH and -NH2 can enhance activity, while bulky groups or halogens may decrease it. nih.gov

In the case of this compound, the deuterium atoms on the pyridine ring could be used to probe the importance of this part of the molecule for its biological activity. The parent compound, 3-picolylamine, is known to inhibit histaminase and can be used in studies of histamine-related physiological mechanisms. medchemexpress.com If the interaction of the pyridine ring with its biological target is important for this activity, a difference in potency might be observed between the deuterated and non-deuterated forms.

| Compound Analogue | Structural Modification | Impact on Anti-mycobacterial Activity | Reference |

| Aaptamine (B1664758) Analogue 3 | Bromine substitution at R¹ position | Slightly increased activity under hypoxic conditions. | mdpi.com |

| Aaptamine Analogue 6 | Hydroxymethyl group at R¹ position | Reduced antimicrobial activity. | mdpi.com |

Development of Advanced Probes for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for determining the structure of molecules. chemicalbook.com In conventional proton (¹H) NMR, the signals from the hydrogen atoms in a molecule are detected. However, in many biological or complex chemical systems, the abundance of protons can lead to crowded and overlapping spectra, making interpretation difficult.

Deuterated compounds like this compound offer a solution to this problem. Deuterium has a different nuclear spin and resonance frequency from hydrogen, meaning it is "silent" in ¹H NMR spectra. scharlab.com This property is widely exploited in several ways:

Deuterated Solvents: Solvents where hydrogen atoms are replaced with deuterium (e.g., pyridine-d5) are routinely used in NMR to avoid large solvent signals that would otherwise obscure the signals from the analyte. scharlab.com

Isotopic Labeling for Signal Simplification: By selectively replacing specific protons in a molecule of interest with deuterium, the corresponding signals disappear from the ¹H NMR spectrum, simplifying the spectrum and aiding in the assignment of the remaining signals.

Deuterium (²H) NMR: It is also possible to directly observe the deuterium signals in ²H NMR spectroscopy. Since the natural abundance of deuterium is very low, a spectrum of a deuterated compound will show strong peaks corresponding to the labeled positions. This can be used to confirm the success of deuteration and to probe the local environment around the deuterium atoms.

Given these properties, this compound can be developed as an advanced probe for NMR studies. For example, if this molecule is used as a ligand that binds to a protein, its deuterated pyridine ring would allow researchers to use techniques like saturation transfer difference (STD) NMR to study the binding interactions without interference from the protons of the ligand itself. The deuterium atoms can also serve as a unique spectroscopic handle to track the molecule's behavior in complex mixtures or biological samples.

The table below lists the chemical shifts for the non-deuterated parent compound, 3-(Aminomethyl)pyridine, in different deuterated solvents, illustrating the type of data obtained in NMR studies. The use of this compound would provide complementary information from the deuterium channel of the NMR spectrometer.

| Solvent | Nucleus | Chemical Shift (ppm) | Reference |

| CDCl₃ | ¹H | 8.52, 7.663, 7.262, 3.893, 1.54 | chemicalbook.com |

| DMSO-d6 | ¹H | 8.75, 8.60, 7.88, 7.42, 3.85, 2.06 | chemicalbook.com |

Future Directions and Emerging Research Avenues for Deuterated 3 Aminomethyl Pyridine Derivatives

Development of Novel Stereoselective Deuteration Methods

The synthesis of specifically deuterated compounds remains a significant challenge in organic chemistry. researchgate.net While methods for general deuteration exist, achieving high levels of regioselectivity and stereoselectivity is often difficult. Future research will likely focus on developing novel catalytic systems for the precise installation of deuterium (B1214612) atoms onto the pyridine (B92270) ring and its substituents.

Current state-of-the-art methods often rely on direct hydrogen isotope exchange (HIE), which can suffer from low deuterium incorporation and lack of regioselectivity. researchgate.net Emerging strategies that could be applied to 3-(aminomethyl)pyridine (B1677787) derivatives include:

Transition-Metal Catalysis : Nanostructured iron catalysts have demonstrated success in the selective deuteration of anilines, phenols, and various nitrogen-containing heterocycles. nih.gov Adapting such systems could allow for targeted deuteration of the pyridine ring in 3-(aminomethyl)pyridine. For example, an iron-catalyzed process has been used for scalable deuteration of various (hetero)arenes, highlighting its potential for producing specific isotopologues. nih.gov

Electrochemical Methods : Electrosynthesis is emerging as a sustainable and efficient methodology. Recent work has shown the direct, metal-free, C4-selective deuteration of pyridine derivatives using D₂O as the deuterium source under electroreductive conditions. researchgate.net This approach offers high chemo- and regioselectivity and could be a promising avenue for synthesizing compounds like 3-(aminomethyl)pyridine-2,4,5,6-d4. researchgate.net

Asymmetric Dearomatization : For creating stereodefined deuterated piperidines from pyridine precursors, chemo-enzymatic cascades are being explored. mdpi.com These methods combine chemical reduction with biocatalytic processes to achieve high stereoselectivity, an approach that could be adapted for deuterated derivatives. mdpi.com

Future efforts will aim to develop catalysts and reaction conditions that allow for the selective deuteration of each position on the pyridine ring independently, as well as on the aminomethyl group, providing access to a library of precisely labeled compounds for various research applications.

Integration with Flow Chemistry and Automated Synthesis Platforms for Deuterated Compounds

Traditional batch synthesis of deuterated compounds often faces challenges related to scale, efficiency, and safety. tn-sanso.co.jp Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages and represents a major future direction for producing deuterated molecules like this compound. nih.govcolab.ws

The benefits of flow chemistry for deuteration include:

Enhanced Efficiency and Throughput : Flow synthesis can significantly reduce reaction times and increase production capacity compared to batch methods. tn-sanso.co.jpansto.gov.au A flow-type microwave reactor, for instance, has been shown to have higher reaction efficiency for producing deuterated aromatic compounds. tn-sanso.co.jp

Precise Control and Safety : Flow reactors allow for precise control over parameters like temperature, pressure, and reaction time, which can improve selectivity and minimize the decomposition of sensitive functional groups. ansto.gov.au This enhanced control is crucial when working with high temperatures and pressures often required for H-D exchange reactions. tn-sanso.co.jp

Automation and Scalability : Flow systems are readily adaptable to automation, enabling high-throughput screening of reaction conditions and facilitating large-scale production. tn-sanso.co.jpnih.gov This is particularly important for making deuterated compounds more accessible and cost-effective for widespread research use. x-chemrx.com

The National Deuteration Facility (NDF) has recently incorporated flow chemistry to enhance the synthesis of deuterated molecules, underscoring the importance of this technology. ansto.gov.au Applying continuous flow processes, potentially using catalysts like Raney nickel which has proven effective for nitrogen-containing heterocycles, will be a key enabler for the broader availability and application of 3-(aminomethyl)pyridine derivatives. x-chemrx.com

| Parameter | Batch Synthesis | Flow Chemistry |

| Production Scale | Limited by reaction vessel size tn-sanso.co.jp | Highly scalable by extending run time ansto.gov.au |

| Efficiency | Lower heating/cooling efficiency, long tact time tn-sanso.co.jp | Superior thermal efficiency, rapid reactions tn-sanso.co.jpansto.gov.au |

| Process Control | Less precise control over parameters | Precise control of temperature, pressure, time ansto.gov.au |

| Safety | Higher risks with high pressure/temperature | Enhanced safety design tn-sanso.co.jp |

| Automation | Difficult to automate complex processes | Readily adaptable to automation tn-sanso.co.jp |

Exploration in Advanced Spectroscopic Techniques, including Hyperpolarized NMR

Deuterium labeling is a cornerstone of modern spectroscopic analysis, particularly in Nuclear Magnetic Resonance (NMR) and neutron scattering. thalesnano.comresolvemass.ca The use of this compound in advanced spectroscopic techniques is a promising research frontier.

Hyperpolarized NMR: One of the most exciting emerging areas is hyperpolarized magnetic resonance. acs.org This technique can enhance the NMR signal of isotopes like ¹³C by several orders of magnitude, allowing for the real-time, non-invasive imaging of metabolic processes in vivo. acs.orgnih.gov While hyperpolarized [1-¹³C]pyruvate is a common agent for studying glycolysis and oxidative phosphorylation, there is vast potential for other labeled molecules. nih.gov

Future research could explore the use of hyperpolarized, ¹³C-labeled versions of 3-(aminomethyl)pyridine, with deuteration at the 2,4,5,6-positions serving to simplify spectra and potentially prolong relaxation times. Such a probe could be used to investigate the metabolic fate of pyridine-containing drugs or to study specific enzymatic pathways in intact biological systems with unprecedented sensitivity. acs.org

Neutron Scattering: In material science, deuteration is critical for neutron scattering techniques. resolvemass.ca The significant difference in the neutron scattering length between hydrogen and deuterium allows for "contrast variation," where different parts of a complex molecular assembly can be made "visible" or "invisible" to neutrons. Incorporating this compound into polymers or other materials would enable detailed structural analysis of their conformation and dynamics. scielo.org.mx

Computational Design and Predictive Modeling of Deuterated Compound Properties and Reactivity

Computational chemistry provides powerful tools for predicting how isotopic substitution will affect a molecule's properties, thereby guiding synthetic efforts and experimental design. For deuterated 3-(aminomethyl)pyridine derivatives, predictive modeling will be an indispensable research avenue.

The primary influence of deuteration is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond leads to slower reaction rates for processes involving C-H bond cleavage. scielo.org.mxwikipedia.org Computational methods, such as Density Functional Theory (DFT), can be used to:

Predict KIEs : Model the effect of deuteration at specific positions on the metabolic stability of the molecule. This is crucial in drug design, where deuteration can be used to slow metabolic breakdown and extend a drug's half-life. wikipedia.org

Model Spectroscopic Properties : Calculate anticipated changes in NMR and vibrational (IR/Raman) spectra upon deuteration, aiding in the characterization of newly synthesized compounds.

Simulate Intermolecular Interactions : Investigate how deuteration might subtly alter non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can impact crystal packing or binding to a biological target. wikipedia.orgacs.org

By using computational design, researchers can strategically determine the optimal positions for deuteration on the 3-(aminomethyl)pyridine scaffold to achieve desired properties, whether for enhanced metabolic stability in a pharmaceutical context or for specific physical properties in a material.

Expanding Applications in Chemical Biology and Material Science Research

The unique properties of deuterated compounds open up a wide range of applications. For this compound and its derivatives, future research will likely expand into new areas of chemical biology and material science. researchgate.netclearsynth.com

Chemical Biology: The pyridine motif is a ubiquitous component of FDA-approved drugs and bioactive natural products. researchgate.netnih.gov Deuterated versions of these structures serve as invaluable tools.

Metabolic Probes : this compound can be used as a stable isotope-labeled internal standard for quantitative mass spectrometry, allowing for precise measurement of its non-deuterated counterpart in complex biological samples. thalesnano.com

Mechanistic Studies : By incorporating the deuterated aminomethylpyridine core into a larger bioactive molecule, researchers can investigate reaction mechanisms and metabolic pathways. thalesnano.comclearsynth.com The presence of deuterium provides a clear spectroscopic handle to track the molecule and its metabolites.

Material Science: The applications of deuterated compounds in material science are growing, particularly in polymer science and electronics. scielo.org.mxresearchgate.net

Advanced Polymers : Deuterated 3-(aminomethyl)pyridine could be used as a monomer or functional additive in the synthesis of advanced polymers. Deuterated polymers are essential for neutron scattering studies to probe polymer blend morphology and chain conformation. resolvemass.ca

Organic Electronics : In Organic Light Emitting Diodes (OLEDs), replacing C-H bonds with more stable C-D bonds in the organic materials has been shown to significantly improve device lifetime and efficiency. tn-sanso.co.jp Future research could explore the integration of deuterated pyridine derivatives like this compound into novel OLED materials to enhance their durability.

| Research Area | Potential Application of this compound | Key Enabling Technique |

| Metabolic Research | Tracer for studying the fate of pyridine-containing compounds clearsynth.com | Mass Spectrometry, Hyperpolarized NMR thalesnano.comacs.org |

| Drug Discovery | Enhancing metabolic stability of new drug candidates wikipedia.org | Pharmacokinetic Studies |

| Polymer Science | Probing polymer structure and dynamics resolvemass.ca | Small-Angle Neutron Scattering (SANS) |

| Organic Electronics | Improving the durability and efficiency of OLED devices tn-sanso.co.jp | Material Synthesis and Device Fabrication |

| Catalysis Research | Mechanistic probe for reactions involving C-H activation thalesnano.com | Kinetic Isotope Effect Studies |

Q & A

Q. What are the established synthetic routes for 3-(Aminomethyl)pyridine-2,4,5,6-d4, and how do isotopic labeling protocols affect yield?

The synthesis of deuterated analogs like this compound typically involves catalytic hydrogen-deuterium exchange or deuterium incorporation during precursor synthesis. For example, deuterated pyridine derivatives can be synthesized using Pd/C or Rh catalysts under deuterium gas (D₂) to achieve high isotopic enrichment (>98 atom% D) . Key challenges include minimizing isotopic dilution and optimizing reaction conditions (e.g., temperature, solvent purity) to maintain deuterium retention. Analytical methods like mass spectrometry and <sup>2</sup>H NMR are critical for verifying isotopic purity .

Q. How do the physical and chemical properties of this compound differ from its non-deuterated analog?

Deuteration alters properties such as boiling point, solubility, and vibrational frequencies. For instance, the deuterated compound may exhibit a slightly higher boiling point due to isotopic mass effects, as seen in similar pyridine-d₄ derivatives . IR spectroscopy reveals shifts in C-D stretching vibrations (~2100–2200 cm⁻¹) compared to C-H (~3000 cm⁻¹) . Solubility in polar solvents (e.g., water, ethanol) remains comparable, but kinetic isotope effects (KIEs) must be considered in reactions involving proton/deuteron transfer .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound is classified as corrosive (Skin Corrosion/Irritation Category 1B) and a severe eye irritant (Serious Eye Damage Category 1). Handling requires PPE (gloves, goggles), fume hoods, and secondary containment. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can this compound be utilized in studying coordination chemistry and metal-organic frameworks (MOFs)?

The compound serves as a versatile ligand due to its dual amino and pyridine donor sites. In Mn(II)-thiocyanate coordination polymers, it forms octahedral complexes with layers connected via N–H···S hydrogen bonds, as confirmed by single-crystal X-ray diffraction . Isotopic labeling enables tracking ligand behavior in dynamic MOF systems, such as ligand exchange or guest adsorption/desorption, via <sup>2</sup>H NMR or neutron scattering .

Q. What role does this compound play in biocatalytic synthesis, and how does deuteration influence enzyme-substrate interactions?

Whole-cell biocatalysis using engineered transaminases or carboxylic acid reductases (CARs) can synthesize this compound from deuterated precursors. Deuteration may alter substrate binding in enzyme active sites due to KIEs, affecting reaction rates or stereoselectivity. For example, deuterated amines show reduced Vmax in transaminase-catalyzed reactions, requiring optimization of enzyme mutants or reaction pH .

Q. How can contradictions in spectral data (e.g., NMR, IR) between deuterated and non-deuterated analogs be resolved?

Discrepancies arise from isotopic shifts and quadrupolar splitting in <sup>2</sup>H NMR. For accurate assignments:

- Compare experimental spectra with computational predictions (DFT for <sup>1</sup>H/<sup>2</sup>H chemical shifts).

- Use heteronuclear correlation experiments (e.g., <sup>1</sup>H-<sup>13</sup>C HSQC) to map deuterium positions .

- Validate IR bands via isotopic dilution studies in non-deuterated matrices .

Q. What strategies are effective for incorporating this compound into bioactive molecules for medicinal chemistry studies?

The compound’s aminomethyl group enables conjugation with pharmacophores (e.g., sulfonamides, heterocycles) via reductive amination or carbodiimide coupling. For example, it has been derivatized into N-(pyridin-2-yl)methanesulfonamide analogs with potential kinase inhibitory activity . Deuteration enhances metabolic stability in vivo, requiring pharmacokinetic studies to assess deuterium’s impact on bioavailability and clearance .

Methodological Considerations

- Isotopic Purity Validation : Use LC-MS (ESI+) with deuterium enrichment calculations based on m/z ratios .

- Crystallography : Single-crystal X-ray diffraction confirms ligand geometry and hydrogen-bonding patterns in coordination complexes .

- Kinetic Studies : Monitor KIEs in enzyme-mediated reactions using stopped-flow spectroscopy or isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.